molecular formula C20H13NO B14363374 Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one CAS No. 91459-27-7

Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one

Cat. No.: B14363374
CAS No.: 91459-27-7
M. Wt: 283.3 g/mol
InChI Key: IJUHKDRKHGDUGW-UHFFFAOYSA-N
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Description

Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one is a complex organic compound characterized by its unique spiro structure, where two cyclic rings are fused at a common carbon atom. This compound belongs to the class of spiro compounds, which are known for their structural complexity and rigidity. The presence of the indene and pyridine moieties in its structure makes it a significant molecule in various fields of chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one typically involves multi-component reactions. One common method includes the reaction between heterocyclic ketene aminals and bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile as a promoter and p-toluenesulfonic acid (p-TSA) as the acid catalyst in ethanol under reflux conditions . This method is advantageous due to its one-pot operation and straightforward isolation of the product without additional purification steps.

Industrial Production Methods

While specific industrial production methods for spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one has notable applications in various scientific research fields:

Mechanism of Action

The mechanism of action of spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indeno[1,2-b]quinoxaline]: Another spiro compound with notable biological activities.

    Spiro[indeno[1,2-b]pyridine]: Shares structural similarities but differs in the position and type of fused rings.

Uniqueness

Spiro[indene-1,5’-indeno[1,2-b]pyridin]-3(2H)-one is unique due to its specific spiro structure and the presence of both indene and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91459-27-7

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

spiro[2H-indene-3,5'-indeno[1,2-b]pyridine]-1-one

InChI

InChI=1S/C20H13NO/c22-18-12-20(15-8-3-1-6-13(15)18)16-9-4-2-7-14(16)19-17(20)10-5-11-21-19/h1-11H,12H2

InChI Key

IJUHKDRKHGDUGW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2C13C4=C(C5=CC=CC=C35)N=CC=C4

Origin of Product

United States

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